molecular formula C8H12ClNO2 B1582693 3,4-Dimethoxyaniline hydrochloride CAS No. 35589-32-3

3,4-Dimethoxyaniline hydrochloride

Cat. No. B1582693
CAS RN: 35589-32-3
M. Wt: 189.64 g/mol
InChI Key: ONQXLLAHSKZOMV-UHFFFAOYSA-N
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Description

3,4-Dimethoxyaniline hydrochloride is a chemical compound with the CAS Number: 35589-32-3. It has a molecular weight of 189.64 and its IUPAC name is 3,4-dimethoxyaniline hydrochloride . It is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyaniline hydrochloride is C8H12ClNO2 . The structure includes a benzene ring with two methoxy groups (-OCH3) and one amino group (-NH2) attached .


Physical And Chemical Properties Analysis

3,4-Dimethoxyaniline hydrochloride is a solid at room temperature .

Scientific Research Applications

  • Summary of the Application : “3,4-Dimethoxyaniline hydrochloride” is used as a curing agent in the design of bio-based epoxy thermosets . These thermosets are products of the reaction between epoxy-based monomers or prepolymers with curing agents .
  • Methods of Application or Experimental Procedures : The synthesis of these amines involves the addition of NH3 onto diglycidylated vanillin alcohol . The curing process involves the reaction of these amines with epoxy monomers .
  • Results or Outcomes : The epoxy thermosets obtained from these novel vanillin-based amines exhibited promising thermomechanical properties in terms of glass transition temperature and char residue .

Safety And Hazards

This compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4-dimethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQXLLAHSKZOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189055
Record name 3,4-Dimethoxyanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxyaniline hydrochloride

CAS RN

35589-32-3
Record name Benzenamine, 3,4-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35589-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyanilinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxyanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WH Perkin, L Rubenstein - Journal of the Chemical Society (Resumed …, 1926 - pubs.rsc.org
35s PElZRIF AND RUBENSTEIN: because they are so unstable when they have been obtained, that there is no mention of these important substances in the literature. These hydrazines…
Number of citations: 2 pubs.rsc.org
MH Beeby, FG Mann - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… A similar mixture of the dichloride, 3 : 4-dimethoxyaniline hydrochloride, and potassium carbonate in boiling n-propyl alcohol gave 7-nitro-2-13’ : 4’-dimethoxyphenyl)-l : 2 : 3 : 4-…
Number of citations: 2 pubs.rsc.org
P Lorenz, FR Stermitz, LD Ismail - Phytochemistry, 1999 - Elsevier
A new amide of threo-γ-hydroxyglutamic acid, justiciamide, was isolated from Justicia ghiesbreghtiana and shown to be (−)-N-(2-hydroxy-4,5-dimethoxyphenyl)-(2 S,4 S)-γ-…
Number of citations: 31 www.sciencedirect.com
Y Cheng, HL Ye, YH Zhan, O Meth-Cohn - Synthesis, 2001 - thieme-connect.com
N-Methylisatins were obtained in high yields in a one-pot reaction by the Friedel-Crafts acylation of p-substituted N, N-dimethylanilines by oxalyl chloride in the presence of a base. The …
Number of citations: 16 www.thieme-connect.com

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